molecular formula C26H27FN2O5S2 B2455180 (Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894655-38-0

(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2455180
CAS RN: 894655-38-0
M. Wt: 530.63
InChI Key: MNWHULIRPQAYLK-JLPGSUDCSA-N
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Description

(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C26H27FN2O5S2 and its molecular weight is 530.63. The purity is usually 95%.
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Scientific Research Applications

Given this, let's explore the scientific applications of structurally related compounds to provide insight into possible areas of research interest and application for similar complex molecules:

Potential Applications Based on Structurally Related Compounds

1. Catalysis and Polymerization

Research on multinuclear zinc(II) alkyl derivatives demonstrates their potential in catalyzing reactions, such as the copolymerization of cyclohexene oxide and carbon dioxide (Dinger & Scott, 2001). This suggests that similarly complex molecules could have applications in the development of new catalysts for polymer production.

2. Materials Science and Fluorescence

Compounds like 1,2,4-triazole derivatives exhibit unique intermolecular interactions and fluorescence properties (Shukla et al., 2014). Such characteristics could be leveraged in designing materials for optical devices or sensors.

3. Antimicrobial and Nematicidal Agents

Novel methylene-bis-thiazolidinone derivatives have been studied for their nematicidal and antibacterial activities, showing promise in agricultural and pharmaceutical applications (Srinivas et al., 2008). This indicates that complex thiazine or thiazolidinone derivatives could contribute to developing new antimicrobial agents.

4. Synthesis of Heterocyclic Systems

Research involving the synthesis of heterocyclic compounds, such as pyrimidines and oxazinones, from acetylenic precursors indicates a methodological interest in creating complex molecules with potential pharmacological activities (Toplak et al., 1999). This area of research could be relevant for the development of new drugs.

5. Environmental and Analytical Chemistry

Metal complexes of Schiff bases derived from triazoles have been characterized for their potential in analytical and environmental chemistry, suggesting uses in sensing and removal of contaminants (Singh et al., 2020). Similar complex molecules may serve as ligands in the design of metal-organic frameworks or catalysts for environmental remediation.

properties

IUPAC Name

(3Z)-3-[[2-(3,4-diethoxyphenyl)ethylamino]methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O5S2/c1-3-33-22-9-8-18(15-23(22)34-4-2)10-12-28-16-24-25(30)26-21(11-13-35-26)29(36(24,31)32)17-19-6-5-7-20(27)14-19/h5-9,11,13-16,28H,3-4,10,12,17H2,1-2H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWHULIRPQAYLK-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)CCN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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